molecular formula C20H23NOS B1613948 2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone CAS No. 898781-84-5

2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone

Cat. No.: B1613948
CAS No.: 898781-84-5
M. Wt: 325.5 g/mol
InChI Key: XMAFKWUZNHDPLQ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2’-thiomorpholinomethyl benzophenone is a chemical compound belonging to the class of benzophenone derivatives. It is commonly used as a photoinitiator in the polymer industry and as a UV filter in cosmetic products. The compound has a molecular formula of C20H23NOS and a molecular weight of 325.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-2’-thiomorpholinomethyl benzophenone typically involves the reaction of benzophenone with 2,4-dimethylthiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of 2,4-Dimethyl-2’-thiomorpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the thiomorpholine group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Ammonia in ethanol at reflux temperature.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Amines and thiols.

Scientific Research Applications

2,4-Dimethyl-2’-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions to initiate the formation of polymers under UV light.

    Biology: Employed in studies involving UV-induced DNA damage and repair mechanisms.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized as a UV filter in cosmetic products to protect against harmful UV radiation.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2’-thiomorpholinomethyl benzophenone involves the absorption of UV light, leading to the formation of reactive species that can initiate polymerization reactions. The compound acts as a photoinitiator by generating free radicals upon exposure to UV light, which then react with monomers to form polymers. In biological systems, the compound can induce DNA damage by generating reactive oxygen species, which can be used to study DNA repair mechanisms.

Comparison with Similar Compounds

    Benzophenone: A simpler derivative used as a photoinitiator and UV filter.

    4-Methylbenzophenone: Similar structure with a methyl group at the para position, used in similar applications.

    2,4-Dimethylbenzophenone: Lacks the thiomorpholine group, used as a photoinitiator.

Uniqueness: 2,4-Dimethyl-2’-thiomorpholinomethyl benzophenone is unique due to the presence of the thiomorpholine group, which enhances its photoinitiating properties and makes it more effective in UV protection compared to its simpler counterparts.

Properties

IUPAC Name

(2,4-dimethylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-15-7-8-18(16(2)13-15)20(22)19-6-4-3-5-17(19)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAFKWUZNHDPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2CN3CCSCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643821
Record name (2,4-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-84-5
Record name (2,4-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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